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Compound of Interest

Compound Name: ATP-Red 1

Cat. No.: B560525 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of ATP-Red 1, a fluorescent probe

designed for the selective and rapid detection of intracellular adenosine triphosphate (ATP). We

will explore the core mechanism behind its selectivity, present key quantitative performance

data, detail experimental protocols for its application, and provide visual diagrams to illustrate

its function and use.

Core Mechanism of Selectivity
ATP-Red 1 is a multisite-binding, switchable fluorescent probe that leverages a sophisticated

recognition strategy to achieve high selectivity for ATP over other structurally similar

nucleotides and intracellular biomolecules.[1][2] Its mechanism is rooted in a conformational

change from a non-fluorescent, ring-closed state to a highly fluorescent, ring-open state upon

specific interaction with an ATP molecule.[1][3]

In its unbound state, ATP-Red 1 exists in a closed spirolactone ring structure, which renders it

non-fluorescent.[2] The selectivity for ATP is achieved through a cooperative, three-point

interaction system that recognizes the distinct chemical features of the ATP molecule: the

adenine base, the ribose sugar, and the triphosphate chain.

The proposed binding mechanism involves:
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Covalent Bonding: A phenylboronic acid moiety on the ATP-Red 1 molecule reversibly forms

a covalent ester bond with the vicinal diol group of the ribose sugar in ATP.

π-π Stacking: The xanthene core of the probe engages in π-π stacking interactions with the

adenine base of ATP.

Electrostatic Interactions: Positively charged amino groups on the probe's structure interact

electrostatically with the negatively charged triphosphate tail of ATP.

This multi-site binding is highly specific to the complete structure of ATP. Analogs such as

Adenosine Diphosphate (ADP) and Adenosine Monophosphate (AMP), which lack the full

triphosphate chain, fail to engage all three interaction points with sufficient affinity, resulting in a

much weaker fluorescence response. Similarly, other nucleoside polyphosphates (e.g., GTP,

CTP) and common intracellular molecules do not fit the specific binding requirements, ensuring

the probe's high selectivity. This conformational change, driven by the specific binding to ATP,

breaks the spirolactone ring, leading to a significant increase in fluorescence.

Quantitative Performance Data
The performance of ATP-Red 1 has been characterized by its spectral properties, fluorescence

enhancement, and binding affinities.

Table 1: Spectral and Fluorescence Properties
Parameter Value Reference(s)

Excitation Wavelength (λex) 510 nm - 570 nm

Emission Wavelength (λem) 585 nm - 590 nm

Fluorescence Fold Increase 5.6-fold (with 5 mM ATP)

Fluorescence Fold Increase 18.1-fold (with 10 mM ATP)

Table 2: Binding Affinity and Selectivity
ATP-Red 1 demonstrates a significantly higher affinity for ATP compared to its

dephosphorylated counterparts, ADP and AMP, which are common sources of interference in
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ATP detection. Its low affinity for ATP (in the millimolar range) is advantageous for measuring

the high concentrations of ATP typically found in mitochondria without saturation.

Analyte
Dissociation
Constant (Kd)

Fluorescence
Response

Reference(s)

ATP ~7 mM Strong

ADP

Not specified

(significantly higher

than ATP)

Much weaker than

ATP

AMP

Not specified

(significantly higher

than ATP)

Much weaker than

ATP

Other Biomolecules Not applicable
No significant

increase

Other biomolecules tested include: Zn²⁺, Mg²⁺, Ca²⁺, Na⁺, K⁺, GSH, HOCl, H₂O₂, various

carbohydrates, heparin, and other nucleoside polyphosphates (CMP, CDP, CTP, UMP, UDP,

UTP, GMP, GDP, GTP).

Experimental Protocols
In Vitro Selectivity and ATP Titration
This protocol is adapted from the methodology used to characterize the probe's fluorescence

response to various biomolecules.

Reagent Preparation:

Prepare a 10 mM stock solution of ATP-Red 1 in DMSO.

Prepare a working buffer of Glycerol/Krebs buffer (60/40, v/v, pH 7.8).

Prepare 5 mM stock solutions of ATP and other analytes (e.g., ADP, AMP, GTP, metal ions)

in the working buffer.
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Assay Procedure:

In a suitable microplate, add ATP-Red 1 to the working buffer to a final concentration of 10

μM.

Add the analyte solution (ATP, ADP, etc.) to a final concentration of 5 mM. For a titration

curve, add varying concentrations of ATP (e.g., 0.5 to 10 mM).

For the control well (F₀), add only the probe to the working buffer.

Measurement:

Incubate the plate at 25°C.

Measure the fluorescence intensity using a microplate reader with excitation at ~510 nm

and emission at ~590 nm.

Calculate the fluorescence enhancement ratio (F/F₀), where F is the intensity in the

presence of the analyte and F₀ is the intensity of the probe alone.

Live Cell Staining for Mitochondrial ATP
This protocol provides a general guideline for staining cells to visualize mitochondrial ATP

levels. Optimization may be required depending on the cell type.

Reagent Preparation:

Prepare a 5-10 mM stock solution of ATP-Red 1 in high-quality, anhydrous DMSO. Aliquot

and store at -20°C or -80°C, protected from light.

Prepare a working solution by diluting the stock solution to a final concentration of 5-10 μM

in serum-free cell culture medium or Phosphate-Buffered Saline (PBS). Prepare this

solution fresh immediately before use.

Cell Preparation:

Culture cells on a suitable imaging plate (e.g., glass-bottom dish or 96-well plate) to the

desired confluency.
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Staining Procedure:

Remove the cell culture medium from the wells.

Add the ATP-Red 1 working solution to the cells.

Incubate the cells at 37°C for 15 to 30 minutes in the dark.

Remove the staining solution and wash the cells 1-2 times with warm PBS.

Imaging and Analysis:

Add fresh PBS or imaging medium to the cells.

Image the cells using a fluorescence microscope equipped with appropriate filters for red

fluorescence (e.g., Ex/Em = 560/590 nm).

Fluorescence intensity can be quantified using image analysis software to compare ATP

levels between different cell populations or treatment conditions. For example, a decrease

in fluorescence can be observed after treating cells with an oxidative phosphorylation

inhibitor like KCN.

Mandatory Visualizations
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Click to download full resolution via product page

Caption: Proposed switchable mechanism of ATP-Red 1.

Experimental Workflow for Live Cell Imaging
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Caption: Workflow for staining and imaging mitochondrial ATP.

Selectivity of ATP-Red 1
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Caption: Logical diagram of ATP-Red 1's binding selectivity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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